molecular formula C13H17FN2O B11869896 7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

カタログ番号: B11869896
分子量: 236.28 g/mol
InChIキー: QUJUWQPTZDRWQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] is a spirocyclic compound featuring a benzooxazepine ring fused to a piperidine moiety via a spiro junction at position 2, with a fluorine substituent at the 7-position of the benzoxazepine ring. The compound’s tert-butyl carbamate derivative (CAS: 1262757-35-6) is commercially available as a pharmaceutical intermediate, with a molecular formula of C₁₈H₂₅FN₂O₃ and a molecular weight of 336.4 g/mol. It requires refrigerated storage (2–8°C) to maintain stability .

特性

分子式

C13H17FN2O

分子量

236.28 g/mol

IUPAC名

7-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C13H17FN2O/c14-10-1-2-12-11(9-10)16-8-5-13(17-12)3-6-15-7-4-13/h1-2,9,15-16H,3-8H2

InChIキー

QUJUWQPTZDRWQG-UHFFFAOYSA-N

正規SMILES

C1CNCCC12CCNC3=C(O2)C=CC(=C3)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves the reaction of 2-aminophenols with alkynones in a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . This reaction leads to the formation of an alkynylketimine intermediate, which undergoes a 7-endo-dig cyclization to form the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazepine ring, potentially reducing it to a more saturated form.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to more saturated derivatives of the original compound.

科学的研究の応用

7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

作用機序

The mechanism of action of 7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The spiro linkage provides a rigid structure that can influence the compound’s overall bioactivity and interaction with biological pathways .

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Spirocyclic SCD1 Inhibitors

The spiro[benzooxazepine-piperidine] core was identified via high-throughput screening (HTS) as a promising scaffold for SCD1 inhibition. Derivatives of this class exhibit improved metabolic stability and selectivity compared to linear or fused bicyclic inhibitors. For example:

  • However, bromine’s larger atomic radius could sterically hinder target binding compared to fluorine .
  • 1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] (CAS: 693789-32-1): Lacking the 7-fluoro group, this analog has a molecular weight of 308.42 g/mol.

Non-Spirocyclic SCD1 Inhibitors

  • Isoquinoline, Pyrrolotriazine, and Triazolopyridinone Derivatives: These fused bicyclic compounds (e.g., patents 82–85) lack the spirocyclic architecture, resulting in greater conformational flexibility. While this flexibility may improve solubility, it can also reduce target selectivity due to increased off-target interactions .
  • Pyridodiazepines (e.g., 2,4-Diphenyl-4,5-dihydro-3H-pyrido[2,3-b][1,4]diazepine) : These feature a seven-membered diazepine ring fused to pyridine. Unlike the spiro compound, their planar structure may limit three-dimensional interactions with SCD1’s active site .

Dibenzoxazepine Derivatives

  • Dibenz(b,f)-1,4-oxazepine (CR) : A riot control agent, CR shares the oxazepine moiety but lacks the spiro-piperidine system. CR’s extended aromaticity increases environmental persistence but reduces specificity for enzymatic targets like SCD1 .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Target Notable Properties
7-Fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] (tert-butyl) C₁₈H₂₅FN₂O₃ 336.4 7-F, tert-butyl SCD1 inhibition Refrigerated storage; high stability
1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] C₂₀H₂₂BrN₂O 387.31 7-Br, benzyl Intermediate Higher lipophilicity
Isoquinoline derivatives (e.g., Patent 82) Variable ~300–400 Fused bicyclic SCD1 inhibition Flexible scaffold; lower selectivity
Dibenz(b,f)-1,4-oxazepine (CR) C₁₃H₉NO 195.22 Dibenzofused oxazepine Riot control agent High persistence; low enzymatic specificity

Key Research Findings

  • SCD1 Inhibition : The spiro[benzooxazepine-piperidine] core demonstrates superior binding to SCD1 compared to fused bicyclic inhibitors, likely due to its rigid spiro architecture enabling optimal hydrophobic and electrostatic interactions .
  • Fluorine’s Role: The 7-fluoro substituent enhances binding affinity through electronegative interactions with SCD1’s catalytic pocket, as evidenced by the discontinuation of non-fluorinated analogs in commercial catalogs .
  • Metabolic Stability : Spirocyclic systems generally exhibit improved metabolic stability over linear analogs, as reduced ring flexibility minimizes oxidative degradation by cytochrome P450 enzymes .

生物活性

7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C13H18N2O, and it has a molecular weight of approximately 218.3 g/mol. The presence of a fluorine atom at the seventh position enhances its chemical reactivity and potential therapeutic applications.

The compound is characterized by a spirocyclic structure that integrates both piperidine and oxazepine rings. This unique architecture may contribute to its pharmacological properties. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC13H18N2O
Molecular Weight218.3 g/mol
Structural FeaturesSpirocyclic structure
Functional GroupsPiperidine, Oxazepine

Antimicrobial Activity

Preliminary studies indicate that 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] exhibits significant antimicrobial properties. Research has shown that derivatives of this compound have demonstrated activity against various pathogens. For instance, a study highlighted the effectiveness of certain analogs against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Potential

The compound's anticancer potential has also been explored. In vitro studies have indicated that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic investigations revealed that treatment with this compound leads to alterations in cell cycle progression and upregulation of pro-apoptotic markers while downregulating anti-apoptotic proteins .

A specific case study reported the synthesis of a derivative with enhanced lipophilicity, which showed improved cytotoxicity against MCF-7 cells compared to its parent compound . The following table summarizes findings related to its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest

The biological activity of 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various cellular receptors, influencing signaling pathways related to cell survival and proliferation.
  • DNA Interaction : Studies suggest that it may bind to DNA, causing structural changes that lead to cytotoxic effects.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been implicated in the apoptosis pathway activated by this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。